molecular formula C13H14N6O2S B324019 N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide

N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide

Cat. No.: B324019
M. Wt: 318.36 g/mol
InChI Key: KGSPSFYUKAEUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiocarbamoyl group, and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the thiocarbamoyl group: This step involves the reaction of the pyrazole derivative with thiocarbamoyl chloride in the presence of a base such as triethylamine.

    Azo coupling: The final step involves the diazotization of an aromatic amine followed by coupling with the pyrazole derivative to form the azo linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiocarbamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The azo linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of dyes and pigments due to its azo linkage.

Mechanism of Action

The mechanism of action of N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase or tyrosine kinases.

    Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide: shares similarities with other azo compounds and pyrazole derivatives.

Uniqueness

    Structural Uniqueness: The combination of a pyrazole ring, thiocarbamoyl group, and azo linkage is unique and contributes to its distinct chemical properties.

    Functional Uniqueness:

Properties

Molecular Formula

C13H14N6O2S

Molecular Weight

318.36 g/mol

IUPAC Name

N-[4-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C13H14N6O2S/c1-7-11(12(21)19(18-7)13(14)22)17-16-10-5-3-9(4-6-10)15-8(2)20/h3-6,11H,1-2H3,(H2,14,22)(H,15,20)

InChI Key

KGSPSFYUKAEUTM-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)NC(=O)C)C(=S)N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)NC(=O)C)C(=S)N

solubility

35.9 [ug/mL]

Origin of Product

United States

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